
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23N7O and its molecular weight is 377.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a piperidine ring linked to a pyrimidine moiety substituted with a triazole group, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. In vitro assays demonstrated that it effectively reduced viability in breast cancer cell lines such as MDA-MB-231 and MCF-7:
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 5.2 |
MCF-7 | 8.9 |
These results suggest that the compound may serve as a potential therapeutic agent in breast cancer treatment by targeting specific pathways involved in cell cycle regulation and apoptosis .
The mechanism of action appears to involve the modulation of key signaling pathways associated with cancer progression. Specifically, the compound has been shown to inhibit the activity of proteins involved in cell survival and proliferation:
- Inhibition of Bcl-2 : The compound decreases Bcl-2 levels, promoting apoptosis.
- Activation of Caspases : Increased levels of cleaved PARP and caspase-3 indicate activation of apoptotic pathways .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound also exhibits anti-inflammatory activity. Studies have demonstrated that it can significantly suppress COX-2 enzyme activity, a key player in inflammation:
Compound | COX-2 IC50 (μM) |
---|---|
1-(6-(1H-1,2,4-triazol... | 0.04 |
Celecoxib | 0.04 |
This suggests that the compound could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in various preclinical models:
- Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Inflammation Model : In carrageenan-induced paw edema tests, administration of the compound led to a marked decrease in swelling, indicating its potential use as an anti-inflammatory agent .
Aplicaciones Científicas De Investigación
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research:
Antimicrobial Activity
Studies have indicated that derivatives of triazole and pyrimidine structures possess potent antimicrobial properties. For example, compounds that include the triazole moiety have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves disruption of nucleic acid synthesis or inhibition of cell wall synthesis .
Anticancer Potential
Research has demonstrated that compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide may exhibit cytotoxic effects against several cancer cell lines. The incorporation of triazole rings has been linked to enhanced anticancer activity by modulating key signaling pathways involved in cell proliferation and apoptosis .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, studies have highlighted its ability to inhibit protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer progression. The structural features of the compound facilitate binding to the active sites of these enzymes, thereby inhibiting their activity .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperidine and pyrimidine rings can significantly influence biological activity. For instance, modifications that enhance lipophilicity or improve binding interactions with target proteins can lead to increased potency and selectivity .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of similar compounds, derivatives containing the triazole ring were tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives inhibited bacterial growth effectively through mechanisms involving disruption of cell membrane integrity and inhibition of protein synthesis .
Case Study 2: Anticancer Activity
A series of compounds derived from triazole-pyrimidine scaffolds were synthesized and evaluated for their anticancer properties against human cancer cell lines (e.g., breast and colon cancer). The results indicated that these compounds induced apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Propiedades
IUPAC Name |
N-(1-phenylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-15(16-5-3-2-4-6-16)25-20(28)17-7-9-26(10-8-17)18-11-19(23-13-22-18)27-14-21-12-24-27/h2-6,11-15,17H,7-10H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHUTHIMUHUKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.